2-Aminotetralin-2-carboxylic acid is a chemical compound with the molecular formula and a molar mass of approximately 191.23 g/mol. It is classified as a derivative of tetralin, which is a bicyclic compound consisting of a naphthalene ring structure. This compound features an amino group and a carboxylic acid functional group, making it notable for its potential biological activities and applications in medicinal chemistry.
Currently, there's no documented research on the mechanism of action of ATCA in any biological system.
No safety data sheets or hazard information are readily available for ATCA. Due to the presence of an amine group, it's advisable to handle it with care, assuming potential skin and respiratory irritation until more information becomes available [].
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Research indicates that 2-aminotetralin-2-carboxylic acid exhibits stimulant properties similar to other compounds in its class. It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders or attention deficits. Additionally, studies have indicated that it may induce the release of these neurotransmitters, further contributing to its stimulant effects .
The synthesis of 2-aminotetralin-2-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
2-Aminotetralin-2-carboxylic acid has several potential applications:
Studies on 2-aminotetralin-2-carboxylic acid have focused on its interactions with neurotransmitter systems. It has been shown to interact with serotonin and norepinephrine transporters, influencing their reuptake mechanisms. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects . Further research is needed to explore its full spectrum of interactions within biological systems.
Several compounds share structural or functional similarities with 2-aminotetralin-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Aminotetralin | Amino derivative of tetralin | Lacks the carboxylic acid group |
| 7-Hydroxy-2-dipropylaminotetralin | Hydroxylated derivative | Exhibits distinct pharmacological profiles |
| Phenylisobutylamine | Stimulant | Rigid analogue; interacts differently with receptors |
These compounds highlight the unique characteristics of 2-aminotetralin-2-carboxylic acid while also demonstrating how slight modifications in structure can lead to varied biological activities and applications.
ATc emerged in the late 20th century as part of efforts to design conformationally restricted peptides. Early work by Tóth et al. (1997) demonstrated its utility in deltorphin analogs, where replacing phenylalanine with ATc enhanced δ-opioid receptor selectivity. The compound’s bicyclic structure imposes torsional constraints, stabilizing bioactive conformations and improving metabolic stability compared to linear analogs.
Key milestones include:
ATc’s tetralin scaffold restricts rotational freedom at the C2 position, enforcing trans configurations (χ₁ = 180°) critical for receptor binding. Computational studies reveal minimal backbone distortion when substituted for aromatic residues like phenylalanine, preserving peptide secondary structures. This property has been exploited in:
Tetralin derivatives like 2-aminotetralin (2-AT) and MDAT (6,7-methylenedioxy-2-aminotetralin) share ATc’s core structure but differ in functionalization. Comparative studies indicate:
| Property | 2-AT | ATc | MDAT |
|---|---|---|---|
| Primary Target | Dopamine D2 | δ-Opioid | Serotonin 5-HT1A |
| Bioavailability | Low (oral) | Moderate | High |
| Synthetic Complexity | Moderate | High | Moderate |
ATc’s carboxylic acid group enables covalent conjugation, distinguishing it from simpler tetralin amines.
Irritant